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molecular formula C11H16N2O B8775706 3-amino-N,N-dimethyl-2-phenylpropanamide

3-amino-N,N-dimethyl-2-phenylpropanamide

Cat. No. B8775706
M. Wt: 192.26 g/mol
InChI Key: JVBUGQVYMKHASD-UHFFFAOYSA-N
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Patent
US05776983

Procedure details

To a stirred 4° C. CH2Cl2 solution (5 mL) containing HNMe2 (180 mg, 4 mmol) under N2, was added 2M AlMe3 in toluene (2 mL, 4 mmol). The reaction was warmed to 20° C. and stirred for five minutes before adding a CH2Cl2 solution (4 mL) containing α-[[(trifluoroacetyl)amino]methyl]benzeneacetic acid, ethyl ester (600 mg, 2.1 mmol). After two days, the reaction was quenched with 1 N aq. HCl, and extracted 3× with EtOAc. The EtOAc fractions were washed with brine, dried over Na2SO4, and concentrated. The crude product was chromatographed on silica gel using 4:1 hexane/EtOAc to elute 380 mg (63%) of the desired trifluoroacetamide which was heated to 60° C. for five hours in MeOH (2 mL) containing 1N aq. NaOH (3 mL). The reaction was diluted with brine, extracted 4× with EtOAc, dried over Na2SO4, and concentrated to yield the title compound as a clear oil (280 mg, 74%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
α-[[(trifluoroacetyl)amino]methyl]benzeneacetic acid, ethyl ester
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
180 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[NH:1]([CH3:3])[CH3:2].C[Al](C)C.C1(C)C=CC=CC=1.FC(F)(F)C([NH:19][CH2:20][CH:21]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:22](OCC)=[O:23])=O>C(Cl)Cl>[NH2:19][CH2:20][CH:21]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:22]([N:1]([CH3:3])[CH3:2])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
α-[[(trifluoroacetyl)amino]methyl]benzeneacetic acid, ethyl ester
Quantity
600 mg
Type
reactant
Smiles
FC(C(=O)NCC(C(=O)OCC)C1=CC=CC=C1)(F)F
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
180 mg
Type
reactant
Smiles
N(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a stirred 4° C
WAIT
Type
WAIT
Details
After two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N aq. HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
WASH
Type
WASH
Details
The EtOAc fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel using 4:1 hexane/EtOAc
WASH
Type
WASH
Details
to elute 380 mg (63%) of the desired trifluoroacetamide which
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60° C. for five hours in MeOH (2 mL)
Duration
5 h
ADDITION
Type
ADDITION
Details
containing 1N aq. NaOH (3 mL)
ADDITION
Type
ADDITION
Details
The reaction was diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted 4× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NCC(C(=O)N(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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